molecular formula C10H10N2O B3266539 5-Amino-2-methylisoquinolin-1-one CAS No. 42792-97-2

5-Amino-2-methylisoquinolin-1-one

Cat. No. B3266539
Key on ui cas rn: 42792-97-2
M. Wt: 174.2 g/mol
InChI Key: RGOCAJHJUPXFMV-UHFFFAOYSA-N
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Patent
US08546579B2

Procedure details

2-Methyl-5-nitro-2H-isoquinolin-1-one (0.69 g, 0.0032 mol) and tin dichloride dihydrate (2 g, 0.01 mol) were stirred in tetrahydrofuran (10 mL, 0.1 mol) at room temperature overnight. The mixture was purified via flash chromatography (40 g of silica gel, 50% EtOAc/Hexanes) to give a brown solid. MS m/z (M+H) 174.9.
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:11]=[CH:10][C:9]2[C:4](=[CH:5][CH:6]=[CH:7][C:8]=2[N+:12]([O-])=O)[C:3]1=[O:15].O.O.[Sn](Cl)Cl.O1CCCC1>>[NH2:12][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]2[C:9]=1[CH:10]=[CH:11][N:2]([CH3:1])[C:3]2=[O:15] |f:1.2.3|

Inputs

Step One
Name
Quantity
0.69 g
Type
reactant
Smiles
CN1C(C2=CC=CC(=C2C=C1)[N+](=O)[O-])=O
Name
Quantity
2 g
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was purified via flash chromatography (40 g of silica gel, 50% EtOAc/Hexanes)
CUSTOM
Type
CUSTOM
Details
to give a brown solid

Outcomes

Product
Name
Type
Smiles
NC1=C2C=CN(C(C2=CC=C1)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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